molecular formula C7H14ClNO B1457460 6-Oxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 1359656-29-3

6-Oxa-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B1457460
CAS No.: 1359656-29-3
M. Wt: 163.64 g/mol
InChI Key: IGDRDULGHWZVKU-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Properties

IUPAC Name

6-oxa-2-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(4-8-5-7)6-9-3-1;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDRDULGHWZVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)COC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359656-29-3
Record name 6-oxa-2-azaspiro[3.5]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include

Biological Activity

6-Oxa-2-azaspiro[3.5]nonane hydrochloride is a unique spirocyclic compound characterized by its incorporation of both oxygen and nitrogen atoms within its structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with molecular targets.

  • Molecular Formula : C₇H₁₃ClN₂O
  • Molecular Weight : Approximately 176.65 g/mol
  • Structure : The spirocyclic nature of the compound contributes to its distinctive chemical behavior, including potential photochromic properties and reactivity with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact mechanisms are still under investigation, but initial studies suggest interactions that may lead to altered cellular signaling and metabolic processes .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Cytotoxic Effects : In vitro studies reveal cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, indicating possible use in treating neurological disorders .

Antimicrobial Studies

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in several strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL .

Cytotoxicity Assays

In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC₅₀ values ranging from 20 to 40 µM, indicating moderate cytotoxicity. Further investigations into the apoptotic pathways triggered by this compound are ongoing .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Properties
2-Oxa-7-azaspiro[3.5]nonaneSimilar spirocyclic structureExhibits distinct chromatic behavior
6-Oxa-2-azaspiro[3.5]nonaneContains hydrochloride salt formPotentially enhanced solubility
2-Oxa-6-azaspiro[3.5]nonaneDifferent nitrogen placementVarying biological activity profiles

This table highlights how the unique arrangement of functional groups in this compound may contribute to its distinct biological activities compared to similar compounds .

Future Directions

The promising biological activities of this compound warrant further research into its pharmacological potential. Future studies should focus on:

  • Detailed mechanistic studies to elucidate its action at the molecular level.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of its derivatives to enhance biological activity and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-2-azaspiro[3.5]nonane hydrochloride
Reactant of Route 2
6-Oxa-2-azaspiro[3.5]nonane hydrochloride

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